molecular formula C9H17N3O B13954269 7-(2-Aminoethyl)-1,7-diazaspiro[3.5]nonan-2-one

7-(2-Aminoethyl)-1,7-diazaspiro[3.5]nonan-2-one

Cat. No.: B13954269
M. Wt: 183.25 g/mol
InChI Key: MVDWPNQNNYDYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Aminoethyl)-1,7-diazaspiro[3.5]nonan-2-one is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical and biological properties. The presence of both amino and spirocyclic moieties makes it a versatile scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Aminoethyl)-1,7-diazaspiro[3.5]nonan-2-one typically involves the formation of the spirocyclic core followed by the introduction of the aminoethyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization with an aminoethyl group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(2-Aminoethyl)-1,7-diazaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

7-(2-Aminoethyl)-1,7-diazaspiro[3.5]nonan-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(2-Aminoethyl)-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For instance, the compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    7-oxa-1-azaspiro[3.5]nonan-2-one: This compound shares a similar spirocyclic structure but differs in the presence of an oxygen atom in the ring.

    2,7-Diazaspiro[3.5]nonan-1-one: Another related compound with a similar core structure but different functional groups.

Uniqueness

7-(2-Aminoethyl)-1,7-diazaspiro[3.5]nonan-2-one is unique due to its specific combination of an aminoethyl group and a spirocyclic scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

7-(2-aminoethyl)-1,7-diazaspiro[3.5]nonan-2-one

InChI

InChI=1S/C9H17N3O/c10-3-6-12-4-1-9(2-5-12)7-8(13)11-9/h1-7,10H2,(H,11,13)

InChI Key

MVDWPNQNNYDYGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(=O)N2)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.